N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide
Overview
Description
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interactions and Structural Analysis
The study of intermolecular interactions and molecular structure is crucial in understanding the behavior of chemical compounds. For instance, Sedat Karabulut et al. (2014) focused on the molecular structure of a closely related compound, N-3-hydroxyphenyl-4-methoxybenzamide, through acylation reactions. They employed single crystal X-ray diffraction and DFT calculations to evaluate how dimerization and crystal packing influence molecular geometry, highlighting the significance of these interactions for the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antioxidative Properties
The antioxidative potential of amino-substituted benzamide derivatives, including structures similar to N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide, was investigated by Perin et al. (2018). Using DPPH and FRAP assays, they found that certain derivatives exhibited improved antioxidative properties, which could have implications for the development of novel antioxidants (Perin et al., 2018).
Potential Therapeutic Applications
A study on Tribuli Fructus constituents, including phenolic amides similar to this compound, by Erisa Byun et al. (2010), highlighted significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells. This suggests potential therapeutic applications for liver protection (Byun et al., 2010).
Environmental and Health Impact Assessments
Research into the environmental presence and health impacts of related compounds, such as benzophenone-3 (BP-3), which shares structural similarities with this compound, has been conducted to understand their role as endocrine disruptors and their reproductive toxicity. Studies by Ghazipura et al. (2017) have focused on BP-3's impact on human and animal reproductive health, indicating potential concerns associated with exposure to similar compounds (Ghazipura et al., 2017).
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-22-15-5-3-13(4-6-15)18(21)19-11-14(20)12-24-17-9-7-16(23-2)8-10-17/h3-10,14,20H,11-12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURWSVNEBLBBSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(COC2=CC=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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